5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one
Beschreibung
This compound features a pyridin-4(1H)-one core substituted with a benzyloxy group at position 5, a methyl group at position 1, and a 4-(4-fluorophenyl)piperazine-1-carbonyl moiety at position 2. The methyl group at position 1 may reduce metabolic susceptibility compared to unmethylated analogs .
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-methyl-5-phenylmethoxypyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3/c1-26-16-23(31-17-18-5-3-2-4-6-18)22(29)15-21(26)24(30)28-13-11-27(12-14-28)20-9-7-19(25)8-10-20/h2-10,15-16H,11-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRSRENUOMHGEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic routes and reaction conditions: This compound can be synthesized through a multi-step process starting with the appropriate precursors. Common steps may include alkylation, acylation, and cyclization reactions.
Industrial production methods: Industrial-scale production requires optimization of reaction conditions to enhance yield and purity. This may involve the use of advanced techniques like continuous flow chemistry and automation.
Analyse Chemischer Reaktionen
Types of reactions it undergoes: It undergoes various chemical reactions including oxidation, reduction, and substitution. The aromatic ring allows for electrophilic substitution reactions.
Common reagents and conditions used in these reactions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts are often employed. Reaction conditions typically involve controlled temperatures and specific solvents.
Major products formed from these reactions: The primary products depend on the type of reaction and the reagents used. For instance, oxidation can lead to the formation of phenols or quinones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Utilized in organic synthesis and the development of new chemical entities.
Biology: Studied for its interaction with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Used in the formulation of materials with specific properties, such as adhesives or coatings.
5. Mechanism of Action: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical reactions within the cell. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Functional Group Analysis
The table below summarizes key structural differences and similarities with related compounds:
Key Observations :
- Core Modifications: Replacement of the pyridinone core with pyrazolo-pyridine (Compound 12) or pyrazolopyrimidinone (Compound 5) alters electronic properties and binding affinity. For example, pyrazolo-pyridine cores may enhance π-π stacking interactions with target enzymes .
- Piperazine Substitutions : Fluorine position (2- vs. 4-fluorophenyl) and additional groups (e.g., methoxy in BG14053) influence steric and electronic interactions. The 4-fluorophenyl group in the target compound may optimize receptor selectivity compared to 2-fluorophenyl analogs .
- Functional Group Effects : The benzyloxy group in the target compound contrasts with nitroimidazole-linked derivatives (13a-d), which exhibit antiviral activity but may face metabolic instability due to the nitro group .
Biologische Aktivität
5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one, also known by its CAS number 1021248-72-5, is a synthetic compound notable for its potential therapeutic applications in various biological contexts. This article explores its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 421.472 g/mol. The structure features a benzyloxy group and a piperazine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H24FN3O3 |
| Molecular Weight | 421.472 g/mol |
| CAS Number | 1021248-72-5 |
The mechanism of action for this compound involves interaction with specific biological targets, potentially modulating enzyme activity and receptor interactions. This compound may exhibit inhibitory effects on monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters, thereby influencing neurological conditions.
Neuropharmacological Effects
Research indicates that compounds similar to this one have demonstrated significant neuroprotective effects. For instance, derivatives with piperazine structures have been shown to inhibit MAO-B selectively, which is beneficial in treating neurodegenerative diseases like Parkinson's disease. In a study evaluating related compounds, one derivative exhibited an IC50 value of 0.062 µM against MAO-B, indicating potent inhibitory activity .
Antioxidant Activity
The antioxidant capacity of compounds in this class has been explored through various assays. The ability to scavenge free radicals and chelate metal ions contributes to neuroprotection and overall cellular health. For example, the compound's structural features may enhance its ability to cross the blood-brain barrier (BBB), further supporting its potential therapeutic roles in neurodegenerative disorders.
Antimicrobial Properties
Preliminary studies suggest that similar compounds exhibit antimicrobial activity against various pathogens. The presence of the fluorophenyl group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increasing efficacy against bacteria and fungi.
Study on MAO Inhibition
In a comparative study on MAO inhibitors, derivatives including those with piperazine rings were evaluated for their inhibitory effects. The results highlighted that compounds with similar structures to this compound showed significant selectivity towards MAO-B over MAO-A, making them suitable candidates for further development in treating Parkinson’s disease .
Evaluation of Antioxidant Effects
Another study assessed the antioxidant properties of compounds within the same chemical family. The findings indicated that these compounds could effectively reduce oxidative stress markers in neuronal cell lines, suggesting potential applications in neuroprotection .
Q & A
Q. Basic Research Focus
- Crystallization : Use Et₂O or hexane/EtOAc mixtures for high-purity solids .
- Flash Chromatography : Employ silica gel with gradient elution (e.g., 5–20% MeOH in DCM) for polar byproducts .
Advanced Strategy : If solubility is poor, consider trituration with cold MeOH or using preparative HPLC with a C18 column for challenging separations .
How can researchers evaluate the biological activity of this compound?
Q. Basic Research Focus
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
Advanced Design : Include isoform-specific carbonic anhydrase (hCA I/II) assays to explore off-target effects, as fluorophenyl-piperazine derivatives often inhibit these enzymes .
What computational tools aid in structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Docking Simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize fluorophenyl and carbonyl groups as key pharmacophores .
- Quantum Chemical Calculations : Calculate electrostatic potential maps (e.g., via Gaussian) to predict reactivity at the pyridinone carbonyl .
- ADMET Prediction : Tools like SwissADME assess logP (target ~2.5–3.5 for blood-brain barrier penetration) and CYP450 inhibition risks .
How to address low yields in the final coupling step?
Q. Advanced Troubleshooting
- Activation Issues : Replace DMF with ClCOCOCl for more efficient carbonyl activation .
- Steric Hindrance : Introduce microwave irradiation (100–120°C, 30 min) to enhance reaction kinetics .
- Byproduct Analysis : Use LC-MS to identify hydrolyzed intermediates; add molecular sieves to suppress water .
What analytical techniques validate compound purity and stability?
Q. Basic Protocols
- HPLC : Use a C18 column (MeCN:H₂O = 70:30, 1 mL/min) with UV detection at 254 nm .
- Elemental Analysis : Match calculated/observed C, H, N values (e.g., ±0.3% deviation) .
Advanced Approach : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with periodic LC-MS checks to detect degradation (e.g., hydrolysis of the benzyloxy group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
